molecular formula C15H28N2O2 B263260 N~2~-(3-cyclohexylpropanoyl)leucinamide

N~2~-(3-cyclohexylpropanoyl)leucinamide

Numéro de catalogue B263260
Poids moléculaire: 268.39 g/mol
Clé InChI: GPXFEEWREKSBLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(3-cyclohexylpropanoyl)leucinamide, commonly known as CPLA, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-acyl amino acid derivatives, which have been extensively studied for their biological activities.

Mécanisme D'action

The exact mechanism of action of CPLA is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body. For example, CPLA has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. CPLA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CPLA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, CPLA has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). CPLA has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, CPLA has been found to inhibit the growth of cancer cells and induce apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

CPLA has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, which allows for precise dosing and characterization. CPLA is also stable and can be stored for extended periods of time. However, CPLA has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for synthesis and purification. In addition, CPLA may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the study of CPLA. One area of research is the development of novel CPLA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of CPLA in various diseases, such as cancer, diabetes, and neurodegenerative disorders. In addition, the mechanism of action of CPLA needs to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of CPLA need to be evaluated in preclinical and clinical studies before it can be considered for human use.
Conclusion:
In conclusion, CPLA is a synthetic compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-tumor activities make it an attractive target for drug development. CPLA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action and therapeutic potential of CPLA.

Méthodes De Synthèse

The synthesis of CPLA involves the reaction of N-(tert-butoxycarbonyl)-L-leucine with 3-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then deprotected with trifluoroacetic acid to obtain CPLA. The purity of the compound can be assessed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

CPLA has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPLA has also been investigated for its role in the regulation of glucose metabolism and insulin sensitivity. In addition, CPLA has been found to modulate the activity of ion channels, which are important targets for drug development.

Propriétés

Nom du produit

N~2~-(3-cyclohexylpropanoyl)leucinamide

Formule moléculaire

C15H28N2O2

Poids moléculaire

268.39 g/mol

Nom IUPAC

2-(3-cyclohexylpropanoylamino)-4-methylpentanamide

InChI

InChI=1S/C15H28N2O2/c1-11(2)10-13(15(16)19)17-14(18)9-8-12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3,(H2,16,19)(H,17,18)

Clé InChI

GPXFEEWREKSBLY-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)CCC1CCCCC1

SMILES canonique

CC(C)CC(C(=O)N)NC(=O)CCC1CCCCC1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.